molecular formula C17H21NO4 B13899479 2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid

2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid

Cat. No.: B13899479
M. Wt: 303.35 g/mol
InChI Key: IDTCHXZZKVSJHV-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid is a chiral, non-proteinogenic amino acid derivative characterized by the molecular formula C₁₇H₂₁NO₄ and a molecular weight of 303.35 g/mol . Its structure features a carboxylic acid group and a benzyloxycarbonyl (Cbz) protecting group on the alpha-amino group, making it a valuable building block in synthetic organic chemistry . The distinct feature of this compound is the presence of two cyclopropyl rings on the beta-carbon, which can impart significant conformational constraints and influence the metabolic stability when incorporated into peptide chains . This compound is primarily used in pharmaceutical research and development as a key intermediate in the solid-phase and solution-phase synthesis of complex peptides and peptidomimetics . The Cbz group serves as a robust protecting group for amines, which can be selectively removed under mild hydrogenation conditions. Researchers value this specific analog for introducing sterically unique, conformationally restricted elements into molecular structures, which is crucial in probing structure-activity relationships or developing novel bioactive compounds . Safety and Handling: This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals . Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information before use.

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

3,3-dicyclopropyl-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C17H21NO4/c19-16(20)15(14(12-6-7-12)13-8-9-13)18-17(21)22-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2,(H,18,21)(H,19,20)

InChI Key

IDTCHXZZKVSJHV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation generally follows these stages:

  • Starting Material Selection:
    Typically, the synthesis begins from an appropriately substituted amino acid or amino acid ester precursor. For example, (2R,3S)-3-amino-2-hydroxy-3-phenylpropionic acid derivatives have been used as templates for related compounds.

  • Protection of the Amino Group:
    The amino group is protected by benzyl chloroformate (Cbz-Cl) under basic conditions to give the benzyloxycarbonyl-protected amino acid or ester. This protection stabilizes the amino group for subsequent reactions.

  • Installation of Cyclopropyl Groups:
    The 3,3-dicyclopropyl substitution can be introduced via alkylation or cyclopropanation reactions on a suitable precursor. This step often requires strong bases and cyclopropyl-containing reagents or intermediates. The cyclopropyl groups are typically introduced at the β-position of the amino acid backbone.

  • Esterification and De-esterification Steps:
    Protection of the carboxylic acid as esters (e.g., ethyl or methyl esters) may be employed to facilitate certain transformations, followed by hydrolysis to regenerate the free acid at the end of the synthesis.

  • Purification:
    Purification is commonly achieved by column chromatography using silica gel with appropriate eluents (e.g., hexane/ethyl acetate mixtures), crystallization, or preparative HPLC to achieve high purity.

Representative Preparation Method (Adapted from Related Compounds)

Based on the process described for structurally related Cbz-protected amino acids such as (2R,3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid, the following method can be adapted:

Step Description Conditions/Notes
1 Esterification of amino acid precursor to form alkyl ester (e.g., ethyl ester) Use absolute ethanol and acid catalyst (e.g., sulfuric acid), 45-55°C for 7-8 hours
2 Protection of amino group with benzyl chloroformate (Cbz-Cl) or benzyl bromide in presence of base Sodium hydride in DMF, low temperature (0-35°C), reaction monitored by HPLC
3 Introduction of cyclopropyl groups at β-position Via alkylation or cyclopropanation using cyclopropyl reagents under strong base conditions
4 Deprotection and hydrolysis to free acid Aqueous base such as LiOH, NaOH, or KOH at room temperature (0-35°C)
5 Purification Column chromatography on silica gel using n-hexane/ethyl acetate, recrystallization from hexane

Detailed Example from Patent Literature

A patent describing a similar process for Cbz-protected amino acid derivatives provides an example of the benzylation and ester hydrolysis steps:

  • Benzylation:
    The hydroxy amino acid ester is treated with sodium hydride in N,N-dimethylformamide (DMF) at 0°C under nitrogen atmosphere. Benzyl bromide dissolved in DMF is added slowly, and the reaction mixture is stirred while temperature is maintained between 25-35°C. The reaction progress is monitored by HPLC until unreacted starting material is less than 0.5%.

  • Work-up:
    The reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with water and ammonium chloride solution, dried over sodium sulfate, and concentrated under reduced pressure.

  • Purification:
    The crude product is purified by silica gel chromatography using n-hexane and ethyl acetate as eluents. The purified product is then recrystallized from n-hexane at low temperature.

  • Hydrolysis:
    The ester is hydrolyzed using aqueous base (LiOH, NaOH, or KOH) in an alcohol or ketone solvent at room temperature to yield the free acid.

Analytical and Characterization Techniques

Data Table Summarizing Key Reaction Parameters

Reaction Step Reagents/Conditions Temperature (°C) Reaction Time Monitoring Method Notes
Esterification Absolute ethanol, H2SO4 45-55 7-8 hours HPLC Ester formation of amino acid
Benzylation (Cbz protection) Sodium hydride, benzyl bromide, DMF 0 to 35 1-3 hours HPLC Under nitrogen, inert atmosphere
Cyclopropyl group installation Cyclopropyl reagents, strong base (e.g., NaH) 0-30 Variable TLC/HPLC Alkylation or cyclopropanation
Hydrolysis to acid LiOH/NaOH/KOH in alcohol or ketone solvent 0-35 1-4 hours HPLC Mild base hydrolysis
Purification Silica gel chromatography, recrystallization Ambient to 0 - TLC/HPLC Use n-hexane/ethyl acetate eluents

Chemical Reactions Analysis

2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amino acids, allowing for selective reactions at other sites. This compound can also interact with enzymes, inhibiting their activity by binding to the active site .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key parameters for 2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Notes
This compound C₁₅H₁₉NO₄ (inferred) 277.31 (calc.) 3,3-dicyclopropyl N/A Conformationally rigid backbone
MPI24b (Methyl ester derivative) C₁₅H₂₁N₂O₅ 309.34 2-cyclopropylacetamido, methyl ester Yield: 80%, ester form enhances solubility Intermediate for prodrug synthesis
MPI19c (3,3-dimethylbutanamido variant) C₁₅H₁₉NO₄ 277.31 3,3-dimethylbutanamido Yield: 82%, white solid Improved synthetic yield
2-((((Benzyloxy)carbonyl)amino)oxy)-3-cyclopropylpropanoic acid C₁₄H₁₇NO₅ 279.29 Aminooxy linkage, 3-cyclopropyl pKa: 2.96, density: 1.30 g/cm³ Higher acidity due to oxy group
2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid C₁₁H₁₀F₃NO₄ 277.20 3,3,3-trifluoro PubChem CID: 23237020 Enhanced electronegativity for binding
2-(((Benzyloxy)carbonyl)amino)-3-(1-methylcyclopropyl)propanoic acid C₁₅H₁₉NO₄ 277.31 1-methylcyclopropyl CAS: 2352068-20-1 Increased steric bulk

Biological Activity

2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid (CAS Number: 200133-16-0) is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

  • IUPAC Name : 3,3'-((2-(((benzyloxy)carbonyl)amino)-2-((2-carboxyethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionic acid
  • Molecular Formula : C21H29NO11
  • Molecular Weight : 471.46 g/mol
  • Purity : Typically ≥95%

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit several enzymes, including:
    • AMPK (AMP-activated protein kinase) : Involved in cellular energy homeostasis.
    • Histone Deacetylases (HDACs) : Implicated in cancer progression and inflammation.
    • Protein Kinase C (PKC) : Plays a role in cell signaling and growth.
  • Impact on Cell Signaling Pathways : It interacts with various receptors and signaling pathways, influencing processes such as:
    • Inflammatory Response : Modulating cytokine production.
    • Cell Proliferation : Affecting pathways involved in cancer cell growth.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityTarget/PathwayEffectReference
Enzyme InhibitionAMPKInhibitory
Cellular SignalingPKCModulation
Anti-inflammatoryCytokine ProductionDecreased
Cancer Cell GrowthHDACsInhibition

Case Studies

  • Case Study on Anti-Cancer Activity :
    A study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anti-cancer agent.
  • Inflammation Model :
    In a murine model of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), highlighting its anti-inflammatory properties.

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